molecular formula C23H18FN3O3 B14926652 [3-(4-Fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl](morpholin-4-yl)methanone

[3-(4-Fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl](morpholin-4-yl)methanone

Cat. No.: B14926652
M. Wt: 403.4 g/mol
InChI Key: MEHMMQAALRKWKA-UHFFFAOYSA-N
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Description

3-(4-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE is a complex organic compound that belongs to the class of heterocyclic compounds It contains an isoxazole ring fused to a pyridine ring, with additional phenyl and fluorophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

  • Formation of the Isoxazole Ring : This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
  • Fusing the Pyridine Ring : The isoxazole ring is then fused to a pyridine ring through a series of condensation reactions.
  • Introduction of the Phenyl and Fluorophenyl Groups : These groups are introduced via electrophilic aromatic substitution reactions.
  • Attachment of the Morpholino Group : The final step involves the introduction of the morpholino group through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation : The compound can undergo oxidation reactions, particularly at the phenyl and fluorophenyl groups.
  • Reduction : Reduction reactions can occur at the isoxazole ring, leading to the formation of dihydroisoxazole derivatives.
  • Substitution : The compound can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction : Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
  • Substitution : Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under acidic or basic conditions.
Major Products:
  • Oxidation : Oxidized derivatives with additional oxygen-containing functional groups.
  • Reduction : Reduced derivatives with hydrogenated isoxazole rings.
  • Substitution : Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

Chemistry:

  • Catalysis : The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
  • Organic Synthesis : It serves as a building block for the synthesis of more complex molecules.
Biology:
  • Enzyme Inhibition : The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to specific receptors in biological systems, making it useful in drug discovery.
Medicine:
  • Anticancer Activity : Preliminary studies suggest that the compound may have anticancer properties, inhibiting the growth of certain cancer cell lines.
  • Anti-inflammatory Activity : It may also possess anti-inflammatory properties, making it a candidate for the treatment of inflammatory diseases.
Industry:
  • Material Science : The compound can be used in the development of new materials with specific electronic and optical properties.
  • Pharmaceuticals : It serves as an intermediate in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 3-(4-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: The uniqueness of 3-(4-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C23H18FN3O3

Molecular Weight

403.4 g/mol

IUPAC Name

[3-(4-fluorophenyl)-6-phenyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C23H18FN3O3/c24-17-8-6-16(7-9-17)21-20-18(23(28)27-10-12-29-13-11-27)14-19(25-22(20)30-26-21)15-4-2-1-3-5-15/h1-9,14H,10-13H2

InChI Key

MEHMMQAALRKWKA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC(=NC3=C2C(=NO3)C4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

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